Diglycolic acid

Coordination chemistry Metal separation Stability constants

Research pain point: Many dicarboxylic acids lack the ether linkage needed for tridentate coordination or controlled degradability. Diglycolic acid (2,2'-oxydiacetic acid) solves this with a bridging oxygen that enables intermediate-strength metal chelation and enhanced polymer hydrophilicity. - **Metal separation**: Fe³⁺ log β₁ = 5.04 (vs IDA 10.72) for efficient back-extraction - **Polymer synthesis**: 30 mol% loading yields 89.1% soil burial weight loss @ 70d, Tm >371°C - **Toxicology**: Validated DEG metabolite; 80% succinate dehydrogenase inhibition @ 12.5 mM

Molecular Formula C4H6O5
Molecular Weight 134.09 g/mol
CAS No. 110-99-6
Cat. No. B032558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiglycolic acid
CAS110-99-6
Synonyms2,2’-Oxybis-Acetic Acid;  Oxydi-acetic Acid;  Diglycolic Acid;  2,2’-Oxydiacetic Acid;  3-Oxapentane-1,5-dioic Acid;  3-Oxapentanedioic Acid;  Bis(carboxymethyl) Ether;  NSC 8651;  Oxodiacetic Acid;  Oxybisacetic Acid;  Oxydiacetic Acid;  Oxydiethanolic Acid
Molecular FormulaC4H6O5
Molecular Weight134.09 g/mol
Structural Identifiers
SMILES[H+].[H+].C(C(=O)[O-])OCC(=O)[O-]
InChIInChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
InChIKeyQEVGZEDELICMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.11 M

Structure & Identifiers


Interactive Chemical Structure Model





Diglycolic Acid: Key Properties


Diglycolic acid (2,2′-oxydiacetic acid; CAS 110-99-6) is an aliphatic dicarboxylic acid with the molecular formula C₄H₆O₅ and molar mass 134.09 g/mol [1]. Its defining structural feature is an ether oxygen bridging two acetic acid moieties, which imparts a pKa of 2.79 and 3.93 at 20°C [1]. This ether linkage confers distinct coordination geometry and polymer chain flexibility relative to simple alkylene dicarboxylic acids, positioning diglycolic acid as a tridentate chelator and a building block for biodegradable copolyesters .

Diglycolic Acid Differentiation


Despite sharing a dicarboxylic acid scaffold with compounds such as succinic acid (alkylene chain), iminodiacetic acid (IDA; secondary amine bridge), and thiodiglycolic acid (TDGA; thioether bridge), diglycolic acid (DGA) exhibits fundamentally distinct coordination chemistry, biodegradation kinetics, and biochemical target specificity. The ether oxygen of DGA participates in tridentate chelation with metal ions, yielding stability constants that are intermediate between those of the weaker oxygen-only bidentate systems and the stronger nitrogen-containing IDA complexes [1]. In polymer science, substituting DGA for succinic acid introduces an ether linkage that enhances hydrophilicity and enzymatic degradability without sacrificing thermal stability [2]. In toxicology, DGA is uniquely identified as the nephrotoxic metabolite of diethylene glycol that specifically inhibits succinate dehydrogenase while sparing other citric acid cycle enzymes [3]. These mechanistic divergences preclude simple one-for-one substitution in metal separation, polymer synthesis, or biochemical research.

Diglycolic Acid Comparative Evidence


Fe(III) Complex Stability: DGA vs. IDA

In aqueous solution at 25°C and ionic strength 0.5 M NaClO₄, diglycolic acid (H₂Dig) forms a 1:1 complex with Fe³⁺ with a formation constant log β₁ = 5.04, whereas iminodiacetic acid (H₂Im) under identical conditions yields log β₁ = 10.72 [1]. The ~5.7 log unit difference (approximately 500,000-fold difference in binding affinity) reflects the stronger coordination of the nitrogen donor atom in IDA relative to the ether oxygen in DGA. This intermediate binding strength positions DGA for applications where reversible metal binding is required, as opposed to the nearly irreversible chelation by nitrogen-containing ligands.

Coordination chemistry Metal separation Stability constants

Al(III) Complex Stability: DGA vs. TDGA

Potentiometric titration at 25°C in 0.5 M NaClO₄ revealed that aluminum(III) forms two mononuclear complexes with diglycolate (DG²⁻): AlDG⁺ with log β₁ = 3.16 ± 0.012, and Al(DG)₂⁻ with log β₂ = 5.25 ± 0.02. In contrast, thiodiglycolate (TDG²⁻) forms only a 1:1 complex (AlTDG⁺) with log β₁ = 1.93 ± 0.08, plus a mixed hydroxo complex AlOHTDG (log β₁₁ = 12.34 ± 0.05) [1]. The higher stability of aluminum-diglycolate complexes (log β₁ difference: 3.16 vs. 1.93; Δ = +1.23 log units) and the capacity for 2:1 ligand-to-metal coordination demonstrate that the ether oxygen in DGA provides stronger and more flexible Al³⁺ binding than the thioether sulfur in TDGA.

Aluminum chelation Coordination chemistry Potentiometry

Soil Biodegradation Enhancement by DGA Copolyesters

In a 2024 study of poly(butylene diglycolate-co-succinate-co-furandicarboxylate) (PBSFD) and poly(butylene diglycolate-co-adipate-furandicarboxylate) (PBAFD) copolymers, PBAFD containing 30 mol% diglycolic acid achieved 89.1% weight loss after 70 days of soil degradation. In contrast, PBSFD copolymers without diglycolic acid incorporation exhibited substantially lower soil degradability under identical conditions [1]. The PBAFD30 copolymer also maintained a tensile stress of 17.1 MPa, elongation at break >900%, and a 5% mass loss temperature of 371.3°C, confirming that enhanced biodegradability does not compromise mechanical or thermal performance. The ether linkage introduced by DGA increases polymer chain hydrophilicity, accelerating hydrolytic and enzymatic degradation while preserving processability.

Biodegradable polymers Copolyester design Soil degradation

Succinate Dehydrogenase Inhibition by DGA

Diglycolic acid produces concentration-dependent inhibition of succinate dehydrogenase (Complex II) activity in SH-SY5Y neuroblastoma cells: 12.5 mM DGA caused 80% inhibition, 25 mM DGA caused 97% inhibition, and 50 mM DGA caused 100% inhibition [1]. In human proximal tubule (HPT) cells, DGA specifically inhibits succinate dehydrogenase while having no effect on other citric acid cycle enzyme activities [2]. The comparator 2-hydroxyethoxyacetic acid (2-HEAA), the alternative primary metabolite of diethylene glycol (DEG), produced no cell death in HPT cells at any tested concentration, confirming DGA as the sole proximate toxicant [3]. DGA's structural mimicry of citric acid cycle intermediates (e.g., succinate) enables transporter-mediated cellular uptake and specific mitochondrial targeting.

Mitochondrial toxicology Enzyme inhibition Nephrotoxicity mechanism

Acidity Comparison: DGA vs. Acetic and Oxalic Acids

Diglycolic acid exhibits an acidity profile intermediate between that of acetic acid (pKa ≈ 4.76) and oxalic acid (pKa₁ ≈ 1.27, pKa₂ ≈ 4.27), with measured pKa values of 2.79 and 3.93 at 20°C [1]. This positions DGA as a stronger acid than simple aliphatic monocarboxylic acids, yet milder than the highly acidic oxalic acid. The ether oxygen contributes electron-withdrawing character without the full conjugative or inductive effect of the direct C–C bond in oxalate, enabling controlled proton dissociation relevant to pH-buffered formulations and metal extraction systems.

Acid strength pKa Dicarboxylic acids

Diglycolic Acid Applications


Reversible Metal Chelation for Separation

Diglycolic acid is the preferred tridentate chelator for metal extraction processes requiring intermediate binding strength. With Fe³⁺ binding (log β₁ = 5.04), DGA is 500,000-fold weaker than iminodiacetic acid (log β₁ = 10.72) [1], enabling efficient back-extraction and metal recovery. For Al³⁺, DGA binds 17× more strongly (log β₁ = 3.16) than thiodiglycolic acid (log β₁ = 1.93) [2]. DGA derivatives such as N,N-di-2-ethylhexyl diglycolamic acid achieve separation factors (βZr/Hf) of 11.4-34.5 in HCl media for nuclear-grade zirconium purification [3].

Biodegradable Copolyester Synthesis for Packaging

Diglycolic acid incorporation into poly(butylene dicarboxylate) copolymers introduces ether linkages that increase hydrophilicity and enzymatic degradation rates. At 30 mol% DGA loading, PBAFD copolymers achieve 89.1% weight loss after 70 days of soil burial, dramatically outperforming DGA-free PBSFD controls [1]. These copolymers maintain commercial viability with tensile stress of 17.1 MPa, elongation at break >900%, and thermal stability exceeding 371°C (Td,5%) [1]. DGA is the monomer of choice over succinic or adipic acid when environmental degradability is a primary design specification.

DEG Toxicology and Mitochondrial Dysfunction

Diglycolic acid is the validated proximate nephrotoxic metabolite of DEG, producing dose-dependent proximal tubule necrosis at >25 mmol/L while the alternative metabolite 2-HEAA and DEG itself produce no measurable cell death [1]. DGA specifically inhibits succinate dehydrogenase (Complex II) with 80% inhibition at 12.5 mM and 100% inhibition at 50 mM in neuroblastoma models, without affecting other citric acid cycle enzymes [2]. Procurement of high-purity DGA is essential for mechanistic studies of mitochondrial dysfunction and for screening potential antidotes targeting NaDC-1 transporter-mediated uptake.

pH-Controlled Formulations and Synthesis

Diglycolic acid provides pKa values of 2.79 and 3.93 at 20°C [1], filling a specific acidity gap between weak acetic acid (pKa ≈ 4.76) and highly corrosive oxalic acid (pKa₁ ≈ 1.27). This intermediate acidity makes DGA suitable for buffered chemical processes requiring controlled proton availability without the extreme corrosivity of oxalic acid. The ether oxygen offers an additional coordination site for catalysis or metal binding that alkylene dicarboxylic acids cannot provide. DGA serves as a precursor to diglycolic anhydride and as a building block for N-interlinked imipramines with apoptotic activity [2].

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